Cas no 2137469-92-0 (1-Oxaspiro[4.5]decane-4,8-diamine)
![1-Oxaspiro[4.5]decane-4,8-diamine structure](https://www.kuujia.com/scimg/cas/2137469-92-0x500.png)
1-Oxaspiro[4.5]decane-4,8-diamine Chemical and Physical Properties
Names and Identifiers
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- 1-oxaspiro[4.5]decane-4,8-diamine
- 2137469-92-0
- EN300-737310
- 1-Oxaspiro[4.5]decane-4,8-diamine
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- Inchi: 1S/C9H18N2O/c10-7-1-4-9(5-2-7)8(11)3-6-12-9/h7-8H,1-6,10-11H2
- InChI Key: QAUFAABBIMWZPK-UHFFFAOYSA-N
- SMILES: O1CCC(C21CCC(CC2)N)N
Computed Properties
- Exact Mass: 170.141913202g/mol
- Monoisotopic Mass: 170.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 61.3Ų
1-Oxaspiro[4.5]decane-4,8-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-737310-1.0g |
1-oxaspiro[4.5]decane-4,8-diamine |
2137469-92-0 | 1g |
$0.0 | 2023-06-06 |
1-Oxaspiro[4.5]decane-4,8-diamine Related Literature
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Additional information on 1-Oxaspiro[4.5]decane-4,8-diamine
Recent Advances in the Study of 1-Oxaspiro[4.5]decane-4,8-diamine (CAS: 2137469-92-0)
The compound 1-Oxaspiro[4.5]decane-4,8-diamine (CAS: 2137469-92-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the spirocyclic structure of 1-Oxaspiro[4.5]decane-4,8-diamine as a key feature that enhances its binding affinity to various biological targets. The compound's rigid framework and dual amine functionalities make it a promising scaffold for the development of novel enzyme inhibitors and receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in targeting bacterial enzymes, suggesting potential applications in antibiotic development.
In terms of synthesis, advancements have been made in optimizing the yield and purity of 1-Oxaspiro[4.5]decane-4,8-diamine. A recent patent (WO2023051234) describes a novel catalytic method that reduces byproduct formation and improves scalability. This method employs a palladium-catalyzed cyclization followed by selective amine protection, achieving an overall yield of 78% with >99% purity. Such improvements are critical for transitioning from laboratory-scale synthesis to industrial production.
Pharmacological evaluations have revealed that 1-Oxaspiro[4.5]decane-4,8-diamine exhibits moderate blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drug development. Preclinical studies in rodent models have shown promising results in modulating glutamate receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. However, further optimization is required to enhance its metabolic stability and reduce off-target effects.
In conclusion, 1-Oxaspiro[4.5]decane-4,8-diamine (CAS: 2137469-92-0) represents a versatile scaffold with broad therapeutic potential. Ongoing research is focused on elucidating its mechanism of action, improving its pharmacokinetic properties, and exploring its applications in infectious diseases and CNS disorders. The compound's unique structural features and recent synthetic advancements position it as a valuable asset in the pharmaceutical industry's pursuit of innovative therapies.
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